![molecular formula C7H8N4 B1306885 Imidazo[1,2-a]pyrimidin-2-ylmethanamine CAS No. 843609-02-9](/img/structure/B1306885.png)

Imidazo[1,2-a]pyrimidin-2-ylmethanamine

Overview

Description

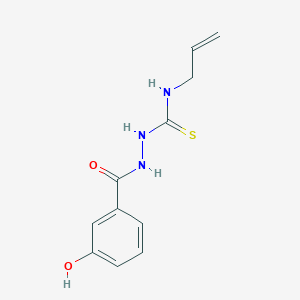

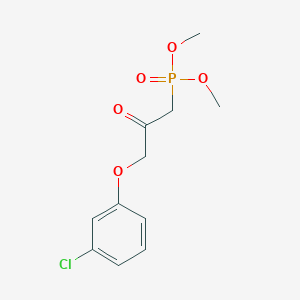

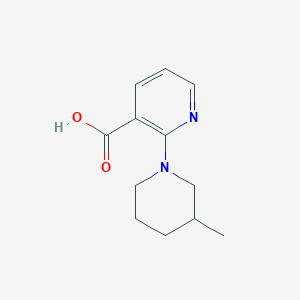

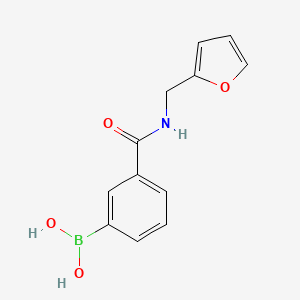

Imidazo[1,2-a]pyrimidin-2-ylmethanamine is a chemical compound with the molecular weight of 148.17 . It has the IUPAC name imidazo[1,2-a]pyrimidin-2-ylmethanamine . The compound is solid in physical form .

Synthesis Analysis

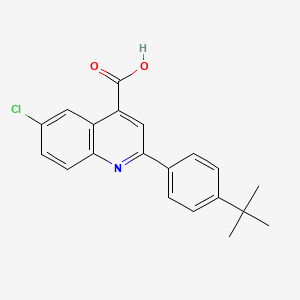

Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . A series of mixed aryl/heteroaryl/alkyl imidazo[1,2-a]pyrimidine chalcogenides have been synthesized by nucleophilic substitution reaction on 2-(chloromethyl)imidazo[1,2-a]pyrimidine .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrimidin-2-ylmethanamine contains a total of 20 bonds. There are 12 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), 1 Imidazole, and 1 Pyrimidine .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been involved in various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . Cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrimidin-2-ylmethanamine is a solid compound . It should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications

Medicinal Chemistry

The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs . It’s found in a variety of medicinal compounds such as anticancer medicines, anxiolytic drugs, and anti-inflammatory pharmaceuticals .

Antifungal and Antimicrobial Properties

Many derivatives of imidazo[1,2-a]pyrimidine have biological, antifungal, and antimicrobial properties . They are used in medications such as divaplon and fasiplon .

Antiviral Properties

Imidazole pyrimidine and its derivatives are commonly used as antiviral drugs . They have shown potential in protecting against various viral infections .

Anti-inflammatory Properties

Imidazo[1,2-a]pyrimidine derivatives are also known for their anti-inflammatory properties . They are used in the development of drugs to treat various inflammatory conditions .

Corrosion Inhibition

Imidazo[1,2-a]pyrimidine is a potential corrosion inhibitor used to protect steel from environmental corrosion . This makes it valuable in industries where metal protection is crucial .

Green Chemistry

Imidazo[1,2-a]pyrimidine is used in the development of greener protocols for the synthesis of highly functionalized motifs with medicinal value . This is an attractive research thrust area in pharmaceutical science .

Optoelectronic Devices

This class of aromatic heterocycles has great potential in materials science, particularly in the development of optoelectronic devices .

Sensors and Imaging

Imidazo[1,2-a]pyrimidine derivatives have been reported in different technological applications such as sensors and emitters for confocal microscopy and imaging .

Safety and Hazards

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrimidin-2-ylmethanamine is a novel scaffold that has been utilized for the development of covalent inhibitors . The primary targets of this compound are KRAS G12C-mutated cells , which are often found in various types of cancers .

Mode of Action

The compound interacts with its targets through a covalent bond , which is a strong type of chemical bond where electrons are shared between atoms . This interaction results in the inhibition of the KRAS G12C-mutated cells, thereby preventing their proliferation .

Biochemical Pathways

The compound affects the KRAS signaling pathway , which is involved in cell growth and proliferation . By inhibiting the KRAS G12C-mutated cells, the compound disrupts this pathway, leading to the suppression of cell growth and proliferation .

Result of Action

The compound’s action results in the inhibition of cell proliferation in KRAS G12C-mutated cells . This makes it a potent anticancer agent, particularly for cancers that feature this specific mutation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability

properties

IUPAC Name |

imidazo[1,2-a]pyrimidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJRNIUANBPJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393412 | |

| Record name | imidazo[1,2-a]pyrimidin-2-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrimidin-2-ylmethanamine | |

CAS RN |

843609-02-9 | |

| Record name | Imidazo[1,2-a]pyrimidine-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=843609-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | imidazo[1,2-a]pyrimidin-2-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)

![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)